molecular formula C7H8Cl2O B138798 4-Chlorocyclohex-3-ene-1-carbonyl chloride CAS No. 133058-06-7

4-Chlorocyclohex-3-ene-1-carbonyl chloride

Cat. No. B138798
M. Wt: 179.04 g/mol
InChI Key: YCUCXFJADJPTJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chlorocyclohex-3-ene-1-carbonyl chloride is a chemical compound that is widely used in scientific research. It is a versatile reagent that can be used in a variety of chemical reactions, including the synthesis of pharmaceuticals and agrochemicals.

Mechanism Of Action

The mechanism of action of 4-Chlorocyclohex-3-ene-1-carbonyl chloride is based on its ability to react with nucleophiles. It can undergo substitution reactions with a variety of nucleophiles, including amines, alcohols, and thiols. These reactions are often used in the synthesis of pharmaceuticals and agrochemicals.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 4-Chlorocyclohex-3-ene-1-carbonyl chloride. However, it is known to be a toxic compound and should be handled with care. It is also a potent irritant and can cause skin and eye irritation.

Advantages And Limitations For Lab Experiments

One advantage of using 4-Chlorocyclohex-3-ene-1-carbonyl chloride in lab experiments is its versatility. It can be used in a variety of chemical reactions and is a valuable tool in the synthesis of pharmaceuticals and agrochemicals. However, its toxicity and potential for skin and eye irritation are significant limitations. Careful handling and appropriate safety measures must be taken when using this compound in lab experiments.

Future Directions

There are several future directions for the use of 4-Chlorocyclohex-3-ene-1-carbonyl chloride in scientific research. One potential area of research is the development of new chemical reactions that utilize this compound. Another area of research is the synthesis of new pharmaceuticals and agrochemicals using 4-Chlorocyclohex-3-ene-1-carbonyl chloride as a key reagent. Additionally, research into the toxicity and potential health effects of this compound could provide valuable insights into its safe use in scientific research.

Synthesis Methods

The synthesis of 4-Chlorocyclohex-3-ene-1-carbonyl chloride can be achieved using a variety of methods. One common method involves the reaction of cyclohexene with chlorine gas and phosgene. The reaction proceeds via a free radical mechanism and yields 4-Chlorocyclohex-3-ene-1-carbonyl chloride as the final product.

Scientific Research Applications

4-Chlorocyclohex-3-ene-1-carbonyl chloride is a valuable reagent in scientific research. It is commonly used in the synthesis of pharmaceuticals and agrochemicals. It is also used in the development of new chemical reactions and in the study of chemical mechanisms. Its unique chemical properties make it a versatile tool in the field of organic chemistry.

properties

CAS RN

133058-06-7

Product Name

4-Chlorocyclohex-3-ene-1-carbonyl chloride

Molecular Formula

C7H8Cl2O

Molecular Weight

179.04 g/mol

IUPAC Name

4-chlorocyclohex-3-ene-1-carbonyl chloride

InChI

InChI=1S/C7H8Cl2O/c8-6-3-1-5(2-4-6)7(9)10/h3,5H,1-2,4H2

InChI Key

YCUCXFJADJPTJM-UHFFFAOYSA-N

SMILES

C1CC(=CCC1C(=O)Cl)Cl

Canonical SMILES

C1CC(=CCC1C(=O)Cl)Cl

synonyms

3-Cyclohexene-1-carbonyl chloride, 4-chloro- (9CI)

Origin of Product

United States

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